molecular formula C16H34NO4P B101034 Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate CAS No. 15870-43-6

Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate

Cat. No.: B101034
CAS No.: 15870-43-6
M. Wt: 335.42 g/mol
InChI Key: JXWDIKAQTDFWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is an organophosphorus compound with the molecular formula C16H34NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the broader class of organophosphate esters, which are widely used as flame retardants, plasticizers, and additives in various consumer products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl (1-piperidino-2-propyl) phosphate typically involves the reaction of dibutyl phosphate with 1-piperidino-2-propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of dibutyl (1-piperidino-2-propyl) phosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibutyl (1-piperidino-2-propyl) phosphate involves its interaction with molecular targets such as enzymes and cellular receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • Bis (1,3-dichloro-2-propyl) phosphate
  • Bis (2-chloroethyl) phosphate
  • Diphenyl phosphate

Uniqueness

Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is unique due to its specific piperidino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .

Properties

CAS No.

15870-43-6

Molecular Formula

C16H34NO4P

Molecular Weight

335.42 g/mol

IUPAC Name

dibutyl 1-piperidin-1-ylpropan-2-yl phosphate

InChI

InChI=1S/C16H34NO4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-16(3)15-17-11-9-8-10-12-17/h16H,4-15H2,1-3H3

InChI Key

JXWDIKAQTDFWJT-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1

Canonical SMILES

CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1

Origin of Product

United States

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